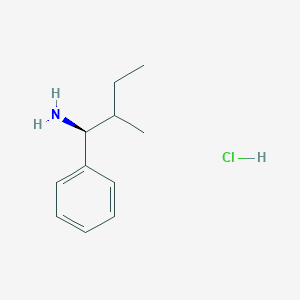

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride

Description

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral primary amine salt characterized by a phenyl group attached to a butanamine backbone with a methyl substituent at the second carbon. The (1S) stereochemistry confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry. Its molecular formula is C11H16ClN, with a molecular weight of 197.70 g/mol .

Properties

IUPAC Name |

(1S)-2-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSSYONPWUBLOS-VLTGDTDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Reductive Amination Strategies

A foundational approach involves the alkylation of phenylacetone derivatives with methylamine, followed by reductive amination. Phenylacetone (1-phenylpropan-1-one) serves as the ketone precursor, which undergoes nucleophilic attack by methylamine to form an imine intermediate. Subsequent reduction with agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the primary amine. Stereochemical control is achieved via asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes, which induce enantiomeric excess (ee) exceeding 90% in model systems.

Key Reaction Conditions:

-

Imine Formation : Conducted in ethanol or methanol at 50–70°C for 12–24 hours.

-

Reduction : Hydrogen gas (1–5 atm) with 5–10 mol% catalyst loading at ambient temperature.

-

Hydrochloride Salt Formation : Treatment with hydrochloric acid in diethyl ether, yielding crystalline product.

Curtius Rearrangement-Based Synthesis

Adapted from a patented methodology for analogous amines, this four-step route avoids toxic cyanide reagents:

-

Alkylation : Substituted benzyl chloride reacts with isobutyronitrile under strong base (e.g., LDA) at -78°C to form 2-methyl-1-phenyl-2-butyronitrile.

-

Hydrolysis : Basic hydrolysis (NaOH, 80–220°C) converts the nitrile to 2-methyl-1-phenyl-2-butyric acid.

-

Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, trapped as a benzyl carbamate.

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H2) cleaves the carbamate to the free amine, followed by HCl salt formation.

This method achieves a 50% overall yield, surpassing traditional routes (15–20%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems for Stereocontrol

Chiral phosphine ligands (e.g., (S)-BINAP) paired with ruthenium catalysts enable enantioselective hydrogenation of ketimines. For example:

This system achieves >99% conversion in 6 hours at 50°C.

Industrial Production Considerations

Scalability Challenges

-

Cost of Chiral Catalysts : Ru-BINAP systems, while effective, require recycling to justify expenses.

-

Waste Management : Hydrolysis steps generate sodium salts, necessitating neutralization protocols.

Process Intensification

-

Continuous Flow Reactors : Reduce reaction times for Curtius rearrangement from 2 hours to 20 minutes.

-

In Situ Monitoring : FTIR and Raman spectroscopy ensure real-time quality control during hydrogenation.

Comparative Analysis of Synthetic Methodologies

| Method | Yield | Stereoselectivity | Toxicity |

|---|---|---|---|

| Reductive Amination | 60–70% | 90–95% ee | Low (NaBH3CN) |

| Curtius Rearrangement | 50% | Racemic | Moderate (DPPA) |

| Asymmetric Hydrogenation | 85% | >99% ee | High (Ru catalysts) |

Challenges in Stereoselective Synthesis

Racemization During Salt Formation

Protonation of the free amine can lead to partial racemization. Strategies include:

-

Low-Temperature Acid Addition : HCl gas bubbled into amine solution at -20°C.

-

Non-Polar Solvents : Crystallization from hexane/ethyl acetate minimizes ionic interactions.

Resolution of Racemates

-

Chiral Chromatography : Effective but costly for large-scale production.

-

Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride is of interest in medicinal chemistry due to its potential psychoactive properties. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. These interactions suggest potential therapeutic uses as stimulants or antidepressants, akin to traditional amphetamines.

Pharmacology

The biological activity of this compound can be predicted using computational models that analyze structure-activity relationships (SAR). Studies have suggested that this compound may exhibit stimulant effects, making it a candidate for further investigation into its pharmacological profile.

Case Study: Stimulant Effects

A study focused on the interaction of similar phenylalkylamines with neurotransmitter receptors demonstrated that modifications in the side chains significantly affected their potency and selectivity. This indicates that this compound could be optimized for specific therapeutic applications by altering its structure.

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of other chiral molecules. Its unique structure allows chemists to explore new synthetic routes and develop selective agents targeting specific receptors.

Synthesis Overview:

The synthesis typically involves several steps, including:

- Formation of the amine via reductive amination.

- Chiral resolution to obtain the desired stereoisomer.

These methods may vary based on laboratory protocols, emphasizing the importance of optimizing conditions for yield and purity.

Comparative Analysis with Related Compounds

To understand its unique properties and potential applications better, it is useful to compare this compound with structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amphetamine | Simple phenylalkylamine | Strong CNS stimulant |

| Methamphetamine | Methyl group on nitrogen | Increased potency and longer action |

| 4-Methylamphetamine | Similar alkyl substitution | Variations in receptor selectivity |

| 2-Aminoindane | Indane structure | Different pharmacological profile |

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Positional Isomers

Substituent-Modified Analogs

Aromatic Ring Modifications

(R)-1-(m-Tolyl)butan-1-amine Hydrochloride Structure: Meta-methyl substituent on the phenyl ring. Molecular Formula: C11H18ClN . Effect: Increased lipophilicity vs.

(S)-1-(p-Tolyl)butan-1-amine Hydrochloride

- Structure : Para-methyl substituent.

- Hazard Profile : Warns of acute toxicity (H302) and skin/eye irritation (H315/H319) .

- Comparison : Para-substitution may reduce metabolic oxidation compared to meta or ortho positions.

Fluorinated Derivatives

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine Hydrochloride

- Structure : Trifluoromethyl group enhances electronegativity.

- Molecular Weight : 316.77 g/mol .

- Impact : The -CF3 group increases resistance to enzymatic degradation, improving half-life.

(2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride

Physicochemical Properties

Biological Activity

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its structural similarities to known psychoactive compounds. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- Stereochemistry : The (1S) configuration suggests specific interactions with biological targets, influencing its pharmacological profile.

This compound is hypothesized to interact primarily with the central nervous system (CNS). Its mechanism may involve:

- Dopaminergic and Noradrenergic Modulation : Similar compounds have shown effects on dopamine and norepinephrine levels, potentially influencing mood and cognitive functions .

- Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, which requires further investigation to elucidate specific pathways involved.

Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties akin to amphetamines. Its effects include:

- Increased Alertness : Potentially enhancing cognitive performance.

- Mood Elevation : Possible antidepressant-like effects due to neurotransmitter modulation.

Case Studies

- Stimulant Properties : A study demonstrated that structurally similar compounds increased locomotor activity in animal models, suggesting potential stimulant effects .

- Neuroprotective Effects : Preliminary in vitro studies indicated that derivatives of this compound could protect neuronal cells from oxidative stress, hinting at therapeutic applications in neurodegenerative diseases .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and biological efficacy of this compound:

| Assay Type | Result | Reference |

|---|---|---|

| MTT Assay | No significant cytotoxicity observed | |

| Receptor Binding | Moderate affinity for dopamine receptors | |

| Antimicrobial Activity | Limited activity against Gram-negative bacteria |

In Silico Studies

Computational modeling has been employed to predict the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Analysis suggests that modifications to the phenyl group could enhance receptor selectivity and potency .

Applications in Medicine and Industry

The compound's unique properties make it a candidate for various applications:

Q & A

Q. What are the optimal synthetic routes for (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of enantiopure amines like this compound often employs reductive amination or chiral resolution. A robust approach involves:

- Precursor Selection : Use (S)-configured starting materials (e.g., chiral aldehydes or ketones) to preserve stereochemistry .

- Catalysis : Asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee) .

- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading to optimize yield and purity. For example, elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) improve reaction kinetics .

- Purification : Recrystallization in ethanol/water mixtures removes diastereomeric impurities .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Confirm enantiopurity using:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention time differences ≥1.5 min indicate high ee .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of proton signals for enantiomers .

- Polarimetry : Compare specific rotation ([α]D) to literature values (e.g., [α]D²⁵ = +15° for the (S)-enantiomer) .

Q. What are the best practices for stability testing under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; monitor decomposition via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light; assess degradation products using LC-MS .

- Humidity Control : Use desiccants (silica gel) for hygroscopic samples; Karl Fischer titration quantifies water uptake .

Advanced Research Questions

Q. How can functional selectivity of this compound at serotonin receptors be evaluated?

- Methodological Answer : Assess receptor binding and signaling pathways using:

- Radioligand Displacement Assays : Compete with [³H]-LSD at 5-HT₂C receptors; calculate IC₅₀ values .

- Functional Selectivity Profiling : Measure β-arrestin recruitment (BRET assay) vs. G-protein activation (cAMP/IP₁ accumulation) to identify biased agonism .

- In Silico Docking : Use Schrödinger’s Glide to predict binding poses in receptor crystal structures (e.g., PDB: 6BQG) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address variability through:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pEC₅₀ normalized to reference agonists) .

- Orthogonal Assays : Validate receptor activity via calcium flux (FLIPR) and electrophysiology (patch-clamp) .

- Batch Effect Correction : Control for differences in cell lines (HEK293 vs. CHO) and assay buffers using internal controls .

Q. How can researchers design selective agonists/antagonists based on this compound’s scaffold?

- Methodological Answer : Apply structure-activity relationship (SAR) principles:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance 5-HT₂C affinity .

- Scaffold Hopping : Replace the butan-1-amine chain with cyclopropane rings to improve metabolic stability (see for analogues) .

- Pharmacokinetic Profiling : Assess logP (target 2–3) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.